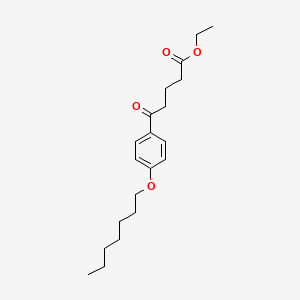

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-heptoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17(13-15-18)19(21)10-9-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQIYJVQTOYNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645802 | |

| Record name | Ethyl 5-[4-(heptyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-97-6 | |

| Record name | Ethyl 4-(heptyloxy)-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[4-(heptyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, a valuable intermediate in the development of novel therapeutics and advanced materials. The protocol herein is centered around a robust and widely applicable Friedel-Crafts acylation reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical considerations for procedural success.

Introduction

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate and its analogues are of significant interest in medicinal chemistry and materials science. The molecular architecture, featuring a long alkyl chain, a phenyl ring, and a keto-ester moiety, imparts unique physicochemical properties that can be exploited in the design of new chemical entities. The synthesis of such compounds is most effectively achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] This method allows for the direct introduction of an acyl group onto an aromatic ring, in this case, the acylation of 4-heptyloxyphenol with an ethyl succinyl derivative.

Reaction Mechanism: The Friedel-Crafts Acylation

The synthesis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps are:

-

Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent, ethyl succinyl chloride. This is achieved by the coordination of the Lewis acid with the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich 4-heptyloxyphenol acts as a nucleophile, attacking the electrophilic acylium ion. The heptyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the acylation predominantly occurs at the para position to the hydroxyl group.

-

Rearomatization: The resulting arenium ion intermediate is unstable and rapidly loses a proton to restore the aromaticity of the ring, yielding the final product, Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each procedural choice.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-Heptyloxyphenol | C₁₃H₂₀O₂ | 208.30 | 10.42 g (50 mmol) | >98% | Commercially Available |

| Ethyl Succinyl Chloride | C₆H₉ClO₃ | 164.59 | 8.23 g (50 mmol) | >97% | Commercially Available |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7.33 g (55 mmol) | >99% | Commercially Available |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 200 mL | >99.8% | Commercially Available |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | ~50 mL | 37% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | - | Prepared in-house |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~100 mL | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Commercially Available |

| Silica Gel for Column Chromatography | SiO₂ | 60.08 | As needed | 60-120 mesh | Commercially Available |

| Hexane | C₆H₁₄ | 86.18 | As needed | HPLC Grade | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade | Commercially Available |

Step-by-Step Procedure

1. Reaction Setup:

-

All glassware (a 500 mL three-necked round-bottom flask, a dropping funnel, and a condenser) must be oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions. This is critical as aluminum chloride is highly hygroscopic.[3]

-

Equip the flask with a magnetic stir bar.

-

To the flask, add anhydrous aluminum chloride (7.33 g, 55 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice-water bath with continuous stirring.

2. Acylation Reaction:

-

In the dropping funnel, prepare a solution of 4-heptyloxyphenol (10.42 g, 50 mmol) and ethyl succinyl chloride (8.23 g, 50 mmol) in anhydrous dichloromethane (100 mL).

-

Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of crushed ice (~50 g), followed by the slow addition of concentrated hydrochloric acid (~50 mL) to decompose the aluminum chloride complex. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The bicarbonate wash is to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product is purified by column chromatography on silica gel.[4]

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product (monitored by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate as a solid or viscous oil.

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.98 (t, J = 6.5 Hz, 2H, Ar-OCH₂-), 3.20 (t, J = 6.6 Hz, 2H, -COCH₂-), 2.75 (t, J = 6.6 Hz, 2H, -CH₂CO₂Et), 1.79 (p, J = 6.7 Hz, 2H), 1.45-1.25 (m, 8H), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.90 (t, J = 6.8 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 198.5, 173.2, 162.8, 130.5, 129.8, 114.2, 68.2, 60.5, 38.0, 33.5, 31.8, 29.2, 29.0, 25.9, 22.6, 20.5, 14.2, 14.1.

-

Mass Spectrometry (ESI): m/z calculated for C₂₀H₃₀O₄ [M+H]⁺: 335.22, found: 335.2.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. reposiTUm. [Link]

- Preparation method of ethyl succinyl chloride.

Sources

Application Note: Optimized Synthesis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate via Friedel-Crafts Acylation

Executive Summary

This application note details the reagents and protocol for the regioselective preparation of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate . This molecule is a critical intermediate in the synthesis of liquid crystals and lipophilic pharmacophores (e.g., 5-oxo-ETE receptor antagonists).

The synthesis utilizes a Friedel-Crafts acylation between (heptyloxy)benzene and ethyl 4-chloro-4-oxobutyrate (ethyl glutaryl chloride). While conceptually simple, this specific transformation presents two process challenges:

-

Regioselectivity: Ensuring exclusive para-substitution.

-

Ether Stability: Preventing Lewis acid-mediated dealkylation (cleavage of the heptyl ether) during the reaction.

This guide provides a self-validating protocol designed to maximize yield (>85%) and purity while mitigating side reactions.

Strategic Analysis & Reagent Selection[1]

Retrosynthetic Logic

The target molecule is an aryl keto-ester. The most direct disconnection is at the carbonyl-aryl bond.

-

Route A (Recommended): Acylation of (heptyloxy)benzene with ethyl glutaryl chloride. This installs the entire 5-carbon chain with the ester intact in one step.

-

Route B (Alternative): Acylation with glutaric anhydride to form the acid, followed by esterification. This adds two unit operations and is less efficient for this specific target.

Reagent Table and Specifications

| Reagent | Role | CAS No. | Equiv. | Critical Specification |

| (Heptyloxy)benzene | Substrate | 1965-36-2 | 1.0 | Purity >98%. Impurities (phenol) lead to side esters. |

| Ethyl 4-chloro-4-oxobutyrate | Electrophile | 14794-31-1 | 1.1 | Also known as Ethyl glutaryl chloride. Must be colorless/yellow. Dark color indicates hydrolysis. |

| Aluminum Chloride ( | Catalyst | 7446-70-0 | 1.2 - 1.3 | Anhydrous only. Must be free-flowing powder, not clumped (indicates hydration). |

| Dichloromethane (DCM) | Solvent | 75-09-2 | 10-15 vol | Anhydrous ( |

| Dilute HCl (1M) | Quench | 7647-01-0 | Excess | Cold (0°C) to control exothermic hydrolysis of aluminum salts. |

Catalyst Selection Justification

-

Why

? It provides the necessary electrophilicity to activate the acyl chloride. While milder catalysts ( -

The Risk:

can cleave aryl alkyl ethers (like the heptyloxy group) at elevated temperatures. -

The Control: Strict temperature maintenance (

C) prevents the activation energy threshold for C-O bond cleavage from being reached.

Detailed Experimental Protocol

Pre-Reaction Setup

-

Glassware: Flame-dried 3-neck round bottom flask (RBF), pressure-equalizing addition funnel, nitrogen inlet.

-

Environment: Inert atmosphere (

or Ar) is mandatory. Moisture deactivates

Step-by-Step Procedure

Phase 1: Formation of the Acylium Complex

-

Charge the RBF with Anhydrous DCM (10 mL per gram of substrate).

-

Add

(1.3 equiv) in a single portion. Stir to form a suspension. -

Cool the suspension to 0°C using an ice/salt bath.

-

Add Ethyl 4-chloro-4-oxobutyrate (1.1 equiv) dropwise over 15 minutes.

-

Observation: The suspension will clarify slightly as the acylium complex forms.

-

Checkpoint: Ensure internal temperature remains

C.

-

Phase 2: Electrophilic Aromatic Substitution

-

Dissolve (Heptyloxy)benzene (1.0 equiv) in a minimal amount of DCM (2-3 mL/g).

-

Add the substrate solution to the reaction mixture dropwise over 30–45 minutes.

-

Reasoning: Slow addition prevents a "runaway" exotherm and favors para substitution by keeping the electrophile concentration high relative to the unreacted substrate (preventing poly-acylation, though rare with deactivated products).

-

-

Stir at 0–5°C for 2 hours , then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours.

-

Monitoring: Check conversion via TLC (Solvent: 20% EtOAc/Hexanes). Product will be significantly more polar than the starting ether.

-

Phase 3: Quenching and Workup

-

Cool the reaction mixture back to 0°C.

-

Quench by slowly pouring the reaction mixture into a beaker containing ice-cold 1M HCl (approx. 20 mL/g substrate) with vigorous stirring.

-

Safety:

gas evolution and exotherm. Do not add water to the reaction flask; add the reaction to the water.

-

-

Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

-

Wash combined organics:

-

1x with Water.[1]

-

1x with Saturated

(removes free acid if chloride hydrolyzed). -

1x with Brine.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification[1][3]

-

Crude Appearance: Yellow to orange oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Ethanol/Hexane (1:4) .

-

Chromatography: If oil, purify via silica gel flash chromatography.

-

Gradient: 0%

15% Ethyl Acetate in Hexanes. -

Rf: ~0.4 (in 20% EtOAc/Hexanes).

-

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

Caption: Reaction pathway showing the formation of the active electrophile and critical control points to avoid ortho-substitution or ether cleavage.

Quantitative Data Summary

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | 0°C (Add) | |

| Stoichiometry ( | 1.2 – 1.3 equiv | |

| Addition Time | 30 – 45 mins | Fast addition increases ortho isomer impurity. |

| Typical Yield | 85 – 92% | Lower yields usually due to hydrolysis during workup. |

References

-

Friedel-Crafts Acylation Overview

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

-

Acylation of Alkoxybenzenes

-

Olah, G. A. (Ed.).[2] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Mahato, S., et al. (2011). "Solvent-free Friedel–Crafts acylation of anisole." Green Chemistry Letters and Reviews.

-

-

Target Molecule Context (Liquid Crystals/Pharmacophores)

-

BenchChem. (n.d.). Ethyl 5-(4-Hexylphenyl)-5-oxovalerate Applications. (Analogous compound data).

-

Fluorochem.[3] (n.d.). Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate Product Page.

-

Sources

Application Notes and Protocols for Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Stewardship

The responsible handling and storage of chemical reagents are foundational to experimental success, laboratory safety, and the integrity of research data. This guide provides detailed protocols and in-depth scientific context for the safe and effective management of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS No. 898757-97-6). As a compound featuring an aromatic ketone, an ether linkage, and a β-keto ester moiety, its stability and reactivity profile necessitate a nuanced understanding beyond generic laboratory guidelines. This document is structured to empower researchers with the expertise to not only follow procedures but to comprehend the chemical rationale underpinning them, ensuring both personal safety and the preservation of the compound's integrity.

Section 1: Compound Identification and Hazard Profile

A thorough understanding of a compound's identity and associated hazards is the critical first step in safe handling.

Chemical Identity

| Property | Value |

| IUPAC Name | ethyl 5-(4-heptyloxyphenyl)-5-oxopentanoate[1] |

| CAS Number | 898757-97-6[1] |

| Molecular Formula | C₂₀H₃₀O₄[1] |

| Molecular Weight | 334.45 g/mol [1] |

| Structural Formula | CCCCCCCOC1=CC=C(C(=O)CCCC(=O)OCC)C=C1 |

GHS Hazard Classification

Based on available Safety Data Sheet (SDS) information, Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is classified as follows:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[1] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[1] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[1] |

Section 2: Chemical Stability and Reactivity Profile

The molecular structure of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate contains several functional groups that dictate its stability and potential degradation pathways. Understanding these is key to appropriate storage and handling.

-

β-Keto Ester Moiety: This is the most reactive part of the molecule. β-keto esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding β-keto acid.[2] This intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to form a ketone.[2][3] This degradation pathway is a critical consideration for long-term storage and in the design of experimental conditions.

-

Ester Linkage: The ethyl ester is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol.[4] Basic hydrolysis, also known as saponification, is typically irreversible.

-

Aromatic Ketone and Ether: These groups are generally more stable. However, the aromatic ketone can participate in various organic reactions, and the ether linkage could be cleaved under harsh acidic conditions (e.g., with HBr or HI), though this is unlikely under standard laboratory handling and storage conditions.

Section 3: Storage Protocols

The primary objective of storage is to maintain the compound's chemical integrity and prevent accidental exposure. The following protocols are derived from the compound's known hazards and chemical nature.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential hydrolytic and decarboxylative degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces contact with atmospheric moisture, which can promote hydrolysis. |

| Light | Store in a tightly sealed, amber glass vial or other light-resistant container. | Protects against potential photodegradation, a common pathway for aromatic ketones. |

| Container | Original supplier container is preferred. Ensure the container is tightly sealed. | Prevents contamination and moisture ingress. |

Incompatible Materials

To prevent unintended and potentially hazardous reactions, store Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate segregated from:

-

Strong Oxidizing Agents: May react exothermically.

-

Strong Acids: Can catalyze hydrolysis of the ester.

-

Strong Bases: Can catalyze irreversible saponification of the ester.

-

Reducing Agents: The ketone functionality can be reduced.

Section 4: Handling Protocols

Given the compound's classification as an irritant and harmful if swallowed, adherence to strict handling procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Caption: Mandatory PPE for handling the compound.

-

Eye Protection: Chemical splash goggles are required at all times.

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and wash hands thoroughly after removal.

-

Skin and Body Protection: A standard laboratory coat must be worn, fully buttoned.

-

Respiratory Protection: Handling should be performed in a well-ventilated area. If there is a risk of generating dust or aerosols, use a certified respirator.

Weighing and Aliquoting Protocol

This protocol is designed to minimize airborne dust and prevent contamination.

-

Preparation: Designate a specific area for weighing. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a clean weighing boat on the analytical balance and tare.

-

Dispensing: Open the main container inside a chemical fume hood or a ventilated balance enclosure. Using a clean spatula, carefully transfer the desired amount of the solid compound to the weighing boat. Avoid creating dust clouds.

-

Sealing: Immediately and tightly reseal the main container after dispensing.

-

Dissolution: If preparing a solution, add the solvent to the weighed solid in the receiving flask. Do not add the solid to the solvent, as this can increase the risk of splashing.

-

Cleanup: Carefully fold the bench paper inward and dispose of it in the appropriate chemical waste container. Wipe down the balance and surrounding area with a damp cloth.

Section 5: Emergency Procedures

Preparedness is essential for mitigating the impact of any laboratory incident.

Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Response Protocol

The appropriate response depends on the scale and location of the spill.

Caption: Logical workflow for chemical spill response.

-

Alert: Immediately alert personnel in the vicinity.

-

Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

-

Contain (for minor spills): For small, manageable spills, wear appropriate PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.

-

Clean-Up: Sweep the absorbed material into a designated chemical waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

References

-

Mendes, A. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 315-326. Available at: [Link]

-

AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate Synthesis

Executive Summary & Reaction Logic

The Challenge: Synthesizing Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate involves a Friedel-Crafts acylation of (4-heptyloxy)benzene.[1] While theoretically straightforward, this reaction is notorious for variable yields (30–60%) due to three competing mechanisms: ether cleavage (loss of the heptyl group), ester hydrolysis , and incomplete acylation due to catalyst poisoning.

The Solution:

High-yield synthesis (>85%) requires shifting from a "dump-and-stir" approach to a kinetically controlled addition protocol.[1] The critical insight is that the heptyloxy chain acts as a Lewis base, complexing with

Reaction Pathway Visualization

The following diagram outlines the optimized pathway and critical failure points.

Figure 1: Reaction pathway showing the critical "Goldilocks Zone" for temperature and stoichiometry to avoid dealkylation and hydrolysis.

Diagnostic Troubleshooting Guide

Use this workflow to identify the root cause of low yields in your specific batch.

Figure 2: Diagnostic logic tree for identifying the specific chemical failure mode.[1]

Critical Control Points (The "Why")

Issue 1: The "Vanishing Alkyl" (Ether Cleavage)

Symptom: LC-MS shows a mass corresponding to the phenol derivative (loss of

-

Temperature: Maintain reaction at 0°C to 5°C during addition. Do not allow it to exceed 10°C until the quench.[1]

-

Solvent: Use Dichloromethane (DCM) .[1] Avoid Nitrobenzene if possible, as it requires higher temperatures to remove, which promotes cleavage during workup.

-

Alternative Catalyst: If cleavage persists, switch to Tin(IV) Chloride (

) .[1] It is a milder Lewis acid that effectively catalyzes acylation without dealkylating ethers [1].[1]

Issue 2: The "Stuck" Reaction (Stoichiometry)

Symptom: Significant starting material remains despite long reaction times.

Mechanism: The product contains two oxygen-rich functional groups (the ketone and the ester). As the product forms, it complexes with

-

The "2.2 Equivalent" Rule: You must use at least 1.1 equivalents of

per carbonyl oxygen involved in complexation. Since the reagent (Ethyl glutaryl chloride) has an ester and an acid chloride, and the product has a ketone and an ester, start with 2.2 to 2.5 equivalents of

Issue 3: Regioselectivity (Ortho vs. Para)

Symptom: Presence of isomeric impurities (~5-10%).[1] Mechanism: The heptyloxy group is a strong para-director due to steric hindrance and electronic resonance.[1] However, the long heptyl chain can fold, occasionally exposing the ortho position. Correction:

-

Solvent Polarity: Using a moderately polar solvent like DCM favors the separation of the ion pair, enhancing the steric bulk effect and favoring para substitution (>95%).

Optimized Experimental Protocol

Scale: 10 mmol basis (Scalable to 100 mmol)

| Reagent | Equivalents | Role |

| (4-Heptyloxy)benzene | 1.0 | Substrate |

| Ethyl 5-chloro-5-oxopentanoate | 1.1 | Acylating Agent |

| Aluminum Chloride ( | 2.2 | Lewis Acid Catalyst |

| DCM (Anhydrous) | 10 Vol | Solvent |

Step-by-Step Methodology:

-

Catalyst Activation:

-

Electrophile Formation:

-

Add Ethyl 5-chloro-5-oxopentanoate (1.1 eq) dropwise to the suspension.[1] Stir for 15 minutes at 0°C. The solution should turn clear or slightly yellow as the acylium ion forms.

-

-

Substrate Addition (Critical Step):

-

Dissolve (4-Heptyloxy)benzene (1.0 eq) in DCM (5 Vol).

-

Add this solution slowly to the reaction mixture over 30-45 minutes via an addition funnel.

-

Internal Temperature Control: Monitor closely. Do not allow T > 5°C.

-

-

Reaction & Quench:

-

Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (50g) and conc. HCl (5mL) .

-

Why HCl? It breaks the Aluminum-Product complex and prevents the formation of insoluble Aluminum hydroxides (emulsions).

-

-

Workup:

-

Separate phases.[1][2] Extract aqueous layer with DCM (2x).[1]

-

Wash combined organics with Cold Water (2x) and Brine (1x).[1]

-

Crucial: Do not use carbonate/bicarbonate washes if you suspect any hydrolysis occurred; keep pH neutral/acidic to prevent salt formation of any free acid byproduct.[1]

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Hexane is preferred over column chromatography for this lipid-like molecule to maximize recovery.[1]

-

Frequently Asked Questions (FAQs)

Q: Can I use Glutaric Anhydride instead of the Acid Chloride?

A: Yes, and it is often cleaner. Reaction with Glutaric Anhydride yields the carboxylic acid intermediate (5-(4-heptyloxyphenyl)-5-oxopentanoic acid).[1] You must then perform a second step (Esterification with Ethanol/

Q: My product is an oil that won't crystallize. What now? A: The heptyl chain adds significant lipophilicity, lowering the melting point.

-

Check purity by NMR.[1] If >95%, it may just be a low-melting solid.[1]

-

Try "trituration": Dissolve in minimal pentane, cool to -20°C, and scratch the glass.[1]

-

If impurities are present, perform a rapid filtration through a silica plug using 5% EtOAc in Hexane.[1]

Q: Why is my yield only 40%?

A: Check your

Q: Can I use

References

-

Milder Lewis Acids for Alkoxybenzenes: Arai, S., et al. "Friedel–Crafts acylation of anisole with carboxylic anhydrides catalyzed by bismuth(III) triflate."[1] Tetrahedron Letters, vol. 51, no. 1, 2010. Link (Demonstrates alternative catalysts for sensitive ethers).[1]

-

Stoichiometry in Acylation: Pearson, D. E., & Buehler, C. A. "The Friedel-Crafts Acylation Reaction."[1][2][3][4][5][6][7][8][9] Synthesis, 1972(10), 533-542.[1] Link (The definitive guide on catalyst stoichiometry).

-

Anhydride Route Utility: Eyley, S. C.[1] "Friedel-Crafts Acylation." Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 1991, pp. 707-731. Link

-

Iron Chloride Catalysis: Bandgar, B. P., & Patil, A. V. "FeCl3-catalyzed Friedel–Crafts acylation of aromatic compounds." Synthetic Communications, vol. 33, no. 1, 2003.[1] Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Thermal Optimization for Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate Synthesis

Status: Operational Topic: Friedel-Crafts Acylation of 4-(Heptyloxy)benzene Ticket ID: FC-ACYL-005 Analyst: Senior Application Scientist

Executive Summary

The synthesis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate via Friedel-Crafts acylation is a thermally sensitive process. The reaction involves the acylation of 4-(heptyloxy)benzene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride) using a Lewis acid catalyst (typically Aluminum Chloride,

Critical Thermal Constraint: The presence of the heptyloxy ether linkage creates a narrow thermal window. While higher temperatures improve kinetics, they activate

Part 1: The Thermal Dynamics Profile

The following table summarizes the impact of temperature zones on the reaction outcome. Use this to diagnose your current impurity profile.

| Temperature Zone | Dominant Kinetic Pathway | Observed Outcome | Risk Level |

| < 0°C (Cryogenic) | Slow Acylation | Low conversion; accumulation of unreacted acid chloride. | Moderate |

| 0°C – 25°C (Target) | Para-Selective Acylation | High yield of Target Ester. Minimal side reactions. | Optimal |

| 30°C – 45°C (Elevated) | Acylation + Minor Dealkylation | Appearance of trace phenols; slight darkening of mixture. | Caution |

| > 50°C (Critical) | Ether Cleavage (Dealkylation) | Loss of heptyl chain (Phenol formation); Polymerization; Ester hydrolysis. | Critical Failure |

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing a significant impurity at [M-98] in my Mass Spec. What is happening?

Diagnosis: Thermal Dealkylation (Ether Cleavage).

Root Cause: The reaction temperature likely exceeded 40°C.

Technical Explanation: Aluminum chloride (

-

Ensure the addition of the aromatic substrate is performed at 0–5°C .

-

Do not heat the reaction to reflux. Maintain the reaction at 20–25°C (Room Temp) for the duration of the stir.

Q2: My yield is low, and I see unreacted 4-(heptyloxy)benzene, but the acid chloride is gone.

Diagnosis: Catalyst Deactivation or Hydrolysis.

Root Cause: Moisture ingress or insufficient catalyst stoichiometry.

Technical Explanation: The product of this reaction is a ketone.[1][2][3][4][5] Ketones are Lewis bases and form a stable 1:1 complex with

-

Use 1.2 to 1.5 equivalents of

relative to the limiting reagent. -

Verify solvent dryness (DCM or 1,2-DCE should be anhydrous).[6]

Q3: The NMR shows the "ethyl" group of the ester is missing (formation of carboxylic acid).

Diagnosis: Uncontrolled Exotherm during Quench.

Root Cause: Hydrolysis of the ester moiety during the aqueous workup.

Technical Explanation: The quenching of the

-

Quench by pouring the reaction mixture into ice/HCl, not water into the mixture.

-

Keep the internal temperature < 20°C during the quench.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate minimizing ether cleavage.

Reagents:

-

Substrate: 4-(Heptyloxy)benzene (1.0 eq)

-

Acylating Agent: Ethyl 5-chloro-5-oxovalerate (1.1 eq)

-

Catalyst: Anhydrous

(1.3 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

-

Catalyst Activation (0°C):

-

Charge an oven-dried flask with

and DCM under Nitrogen. -

Cool to 0°C .

-

Add Ethyl 5-chloro-5-oxovalerate dropwise. Observation: The suspension may clear as the acylium ion complex forms.

-

-

Substrate Addition (0°C – 5°C):

-

Dissolve 4-(Heptyloxy)benzene in a minimal amount of DCM.

-

Add this solution dropwise to the catalyst mixture over 30–60 minutes.

-

CRITICAL: Monitor internal temperature. Do not exceed 5°C . This controls the regioselectivity (para-substitution) and prevents immediate exotherms.

-

-

Reaction Phase (Ramp to 25°C):

-

Remove the ice bath. Allow the mixture to warm naturally to Room Temperature (20–25°C ).

-

Stir for 4–6 hours.

-

Stop Condition: Monitor via TLC/HPLC. Do not reflux.

-

-

Controlled Quench (< 20°C):

-

Prepare a beaker of crushed ice and conc. HCl.

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Extract with DCM, wash with

(to remove acid), then Brine.[6]

-

Part 4: Visualizing the Process

Diagram 1: Reaction Logic & Failure Pathways

This diagram illustrates the kinetic competition between the desired acylation and the undesired dealkylation based on temperature thresholds.

Caption: Kinetic competition diagram showing how elevated temperatures (>45°C) shift the reaction trajectory toward ether cleavage (dealkylation).

Diagram 2: Optimized Workflow Sequence

A step-by-step visualization of the thermal ramp required for success.

Caption: Operational workflow emphasizing the critical temperature checkpoints at Addition (0°C) and Quench (<20°C).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Friedel-Crafts Acylation and stability of ethers).

-

Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes. Chemical Society Reviews, 1, 73-97. (Foundational text on AlCl3 stoichiometry and complexation).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative source on Lewis Acid catalyzed cleavage of ethers at high temperatures).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of electrophilic aromatic substitution and regioselectivity).

Sources

- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

Preventing hydrolysis of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate during workup

Topic: Preventing Hydrolysis During Workup

Case ID: #HC-5OXO-VAL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: The Chemistry of Failure

User Issue: You are observing a loss of the ethyl ester moiety during the workup of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, resulting in the formation of the corresponding carboxylic acid (5-(4-heptyloxyphenyl)-5-oxovaleric acid).

Root Cause Analysis: The molecule contains two critical functional groups affecting stability: a lipophilic tail (heptyloxy) and a distal keto-ester . The primary failure mode is not spontaneous decomposition, but process-induced hydrolysis during the quenching of the Friedel-Crafts acylation (the standard synthesis route).

The Aluminum Chloride (

-

Thermal Spike: The quench is highly exothermic.

-

Acidic Environment: Hydrolysis is acid-catalyzed.[1]

-

The Trap: High Temperature + Strong Acid + Water = Rapid Hydrolysis.

Mechanistic Pathway

The following diagram illustrates the competition between the desired recovery and the unwanted hydrolysis pathway.

Figure 1: Mechanistic divergence during the quenching of the Lewis Acid complex. Kinetic control is required to preserve the ester.

Troubleshooting Guide (Q&A)

Q1: I used NaOH to neutralize the reaction mixture to pH 7, but I still see the acid impurity. Why? A: You likely triggered saponification . While neutralizing the acid seems logical, esters are extremely sensitive to base-catalyzed hydrolysis (saponification), which is irreversible . Even a local concentration of high pH (where the NaOH drop hits the solution) can hydrolyze the ester before the bulk pH reads 7.

-

Correction: Do not neutralize to pH 7 during the initial quench. Maintain an acidic pH (pH 1-2) using dilute HCl to break the Al complex, separate the layers quickly, and then wash the organic layer with mild base (NaHCO3) if necessary.

Q2: The workup formed a thick emulsion that won't separate. Is this causing hydrolysis? A: Indirectly, yes. The heptyloxy chain renders the molecule surfactant-like. An emulsion traps the ester in an aqueous/acidic interface for a prolonged period. The longer it sits, the more it hydrolyzes.

-

Correction:

-

Filter the mixture through a Celite pad to remove colloidal aluminum salts (the primary emulsion stabilizer).

-

Use Brine (Saturated NaCl) instead of pure water for washes.[2]

-

Add a small amount of methanol (demulsifier) if strictly necessary, but keep it cold.

-

Q3: Can I use a rotary evaporator to remove water from the crude oil? A: Risky. If the crude oil contains residual acid and water, heating it on a rotavap (even at 40°C) will drive acid-catalyzed hydrolysis.

-

Correction: Dry the organic phase thoroughly with Anhydrous

or

Validated Protocol: The "Cold-Acid Inverse Quench"

This protocol is designed specifically for Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate to minimize ester cleavage.

Phase 1: Preparation

| Parameter | Specification | Reason |

| Quench Solution | 1M HCl mixed with Crushed Ice (1:1 wt/wt) | Provides proton source to break Al-O bond; Ice acts as heat sink. |

| Solvent | Dichloromethane (DCM) or Ethyl Acetate | High solubility for the lipophilic product. |

| Temperature | Internal T < 5°C | Kinetic suppression of hydrolysis. |

Phase 2: Execution (Step-by-Step)

-

Cool the Reaction: Place the reaction vessel containing the AlCl3 complex in an ice/salt bath (-10°C).

-

Inverse Addition (CRITICAL):

-

Do not add water to the reaction.[1]

-

Slowly pour the reaction mixture into the vigorously stirred Ice/HCl slurry.

-

Why? This ensures the reaction mass is immediately diluted and cooled. Adding water to the reaction creates localized "hot spots" that boil the solvent and hydrolyze the ester.

-

-

Rapid Separation:

-

Transfer to a separatory funnel immediately.

-

Shake and separate.[2] Do not wait.

-

Note: If the bottom layer is cloudy (emulsion), filter through a sintered glass funnel with Celite.

-

-

The "Buffer" Wash:

-

Wash the organic layer once with cold Water.

-

Wash once with Saturated Sodium Bicarbonate (

) . -

Stop Point: Do not wash repeatedly. One wash is sufficient to remove bulk acid.

-

-

Drying:

-

Dry over Anhydrous

for 15 minutes. -

Filter and concentrate at < 40°C.

-

Workup Decision Logic

Figure 2: Decision tree for handling the workup of lipophilic keto-esters.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Chloride (

Q: I accidentally hydrolyzed the ester. Can I fix it? A: Yes, but it requires an extra step. You can re-esterify the recovered acid using Ethanol and a catalytic amount of Sulfuric Acid (Fischer Esterification). However, this adds time and reduces overall efficiency. Prevention is superior to remediation.

Q: Why is the "Heptyloxy" group relevant to the workup? A: The C7 chain makes the molecule greasy. In high-pH washes (like NaOH), if any hydrolysis occurs, the resulting carboxylate salt acts as a powerful soap (anionic surfactant), causing intractable emulsions. This is why avoiding high pH is critical not just for yield, but for physical separation.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup and ester handling).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of acid/base catalyzed ester hydrolysis).

-

Organic Syntheses. (n.d.). Friedel-Crafts Acylation and Workup Procedures. (General repository for validated organic synthesis protocols). [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed discussion on Lewis acid complexation and quenching).

Sources

Technical Support Center: Crystallization of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

Welcome to the technical support center for Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization of this molecule. Our goal is to provide you with the expert insights and practical protocols necessary to achieve high-purity crystalline material efficiently.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate?

While extensive physical data for this specific molecule is not widely published, we can infer its properties from its structure:

-

Molecular Structure: The molecule consists of a polar head (ethyl ester and ketone functionalities) and a significant non-polar tail (a phenyl ring with a C7 heptyl ether chain).

-

Solubility: It is expected to be soluble in moderately polar to non-polar organic solvents like ethyl acetate, acetone, tetrahydrofuran (THF), and toluene, especially when heated.[1] Its solubility in highly polar solvents (like water) or very non-polar solvents (like hexane) at room temperature is likely to be low.

-

Melting Point: The presence of the long, flexible heptyl chain likely results in a relatively low melting point. Molecules with long alkyl chains can be challenging to crystallize and may exhibit complex thermal behavior.[2][3]

Q2: Why is this compound particularly challenging to crystallize?

The primary difficulty arises from the molecule's amphipathic nature. The flexible seven-carbon alkyl chain introduces a high degree of conformational freedom, which can hinder the ordered molecular packing required for a stable crystal lattice.[3] This structural feature is a common cause of a phenomenon known as "oiling out," where the compound separates from the solution as a liquid instead of a solid.[2]

Q3: What is "oiling out," and why is it a problem?

"Oiling out" is the separation of a dissolved compound as a liquid, supercooled below its melting point, rather than as a solid crystal.[4] This occurs when the temperature of the solution is below the boiling point of the solvent but still above the melting point of the solute. The resulting "oil" is often an impure, amorphous state because impurities tend to be more soluble in the oily phase than in the solvent.[4] If this oil solidifies, it typically forms an impure glass or wax, defeating the purpose of purification.

Part 2: Troubleshooting Guide: Common Crystallization Problems

Problem 1: My compound "oils out" upon cooling or anti-solvent addition.

Cause: This is the most anticipated issue for this molecule. It happens when the concentration of the solute exceeds its solubility at a temperature that is still above the compound's melting point.[5][6] The long heptyl chain makes this especially likely.

Solutions:

-

Increase Solvent Volume: The simplest first step is to reheat the mixture to redissolve the oil, add more of the primary ("good") solvent (e.g., 10-20% more), and attempt to cool it again.[5] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

-

Slow Down the Cooling Rate: Rapid cooling encourages oiling out. After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels, before moving it to a colder environment (e.g., a refrigerator or ice bath).[6]

-

Lower the Crystallization Temperature: If the compound has a very low melting point, you may need to perform the crystallization at a lower temperature. For example, dissolve the compound in a suitable solvent like THF at room temperature, then place it in a -20°C or even a -80°C freezer.[7]

-

Change the Solvent System: Switch to a solvent system with a lower boiling point. If you are using toluene (b.p. 111°C), consider switching to ethyl acetate (b.p. 77°C) or acetone (b.p. 56°C).[8] This reduces the temperature at which the solution is saturated.

-

Utilize an Anti-Solvent at Lower Temperature: Dissolve the compound in a minimum amount of a good solvent (like dichloromethane or ethyl acetate) at room temperature. Cool this solution significantly (e.g., 0°C) before slowly adding a cold anti-solvent (e.g., heptane or hexane). The low temperature helps bypass the oiling out phase.

Problem 2: No crystals form; the solution remains clear (supersaturation).

Cause: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.[6] This can happen with highly purified compounds in very clean glassware.

Solutions:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[9] The microscopic imperfections on the glass provide nucleation sites.

-

Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[9][10] If you don't have one, dip a glass rod into the solution, let the solvent evaporate off the tip to form a thin crust of solid, and then re-introduce the rod into the solution.[9]

-

Reduce Solvent Volume: There may be too much solvent, preventing the solution from becoming supersaturated upon cooling.[5] Gently heat the solution and boil off a portion of the solvent, then allow it to cool again.

-

Introduce an Anti-Solvent: If using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it and allow it to stand.[7]

Problem 3: The yield is very low.

Cause: Low yield can result from using too much solvent, leading to significant product loss in the mother liquor, or from premature filtration.[5]

Solutions:

-

Concentrate the Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining solution (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

-

Ensure Complete Crystallization: Make sure the solution has been given adequate time to crystallize at a low temperature. Cooling the flask in an ice-salt bath can sometimes increase the yield.

-

Optimize the Solvent System: The chosen solvent may be too good, even when cold. Re-evaluate your solvent choice by performing a systematic screening (see Protocol 1).

Part 3: Recommended Experimental Protocols

Protocol 1: Systematic Solvent Screening

The key to successful crystallization is finding the right solvent or solvent pair.[8] The ideal solvent dissolves the compound when hot but not when cold.

Methodology:

-

Place approximately 10-20 mg of your compound into several small test tubes.

-

To each tube, add a different solvent (see table below) dropwise, starting with ~0.5 mL.

-

Observe the solubility at room temperature. If the compound dissolves, the solvent is too good for single-solvent crystallization but may be useful as the "good" solvent in a mixed-solvent system.

-

If the compound is insoluble at room temperature, gently heat the tube in a water or sand bath.

-

If the compound dissolves when hot, it is a potentially good single crystallization solvent. Remove it from the heat and allow it to cool slowly to see if crystals form.

-

If the compound remains insoluble even when hot, the solvent is a potential "anti-solvent."

Data Presentation: Solvent Selection Guide

| Solvent | Boiling Point (°C) | Polarity | Predicted Utility for this Molecule |

| Heptane/Hexane | 98 / 69 | Non-polar | Poor solvent. Excellent as an anti-solvent.[1] |

| Toluene | 111 | Non-polar | Good solvent when hot, may promote oiling out. |

| Dichloromethane | 40 | Moderately Polar | Likely a very good solvent, may need an anti-solvent. |

| Ethyl Acetate | 77 | Moderately Polar | Recommended starting point. Good balance of properties.[1] |

| Acetone | 56 | Moderately Polar | Good solvent, low boiling point is advantageous.[8] |

| Isopropanol | 82 | Polar | May be a good single solvent. |

| Ethanol/Methanol | 78 / 65 | Polar | May be good single solvents. |

| Water | 100 | Very Polar | Insoluble. Can be used as an anti-solvent with polar solvents. |

Protocol 2: Recommended Starting Protocol (Anti-Solvent Method)

This method is often successful for molecules prone to oiling out.

-

Dissolution: Dissolve the crude Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate in a minimal volume of a "good" solvent, such as ethyl acetate or acetone, at room temperature.

-

Cooling: Cool the solution in an ice bath (0-5 °C).

-

Anti-Solvent Addition: While gently swirling the cold solution, add cold heptane (an "anti-solvent") dropwise until the solution becomes persistently cloudy.

-

Clarification: Add 1-2 drops of ethyl acetate back into the solution until it becomes clear again.

-

Crystallization: Loosely cover the flask and leave it undisturbed in a cold place (e.g., a 4°C refrigerator) for several hours to overnight. Do not disturb the vessel during this time.[11]

-

Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.

Part 4: Visualization & Workflow

Troubleshooting Crystallization Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Caption: A troubleshooting flowchart for common crystallization problems.

References

-

Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

-

D'Alessandro, D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Protein Crystallography Facility, The University of Sydney. Available at: [Link]

-

Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Available at: [Link]

-

University of California, Los Angeles. (n.d.). 4. Crystallization. Available at: [Link]

-

Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

-

Linnanen, J. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available at: [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

-

Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]

-

Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

-

Hillesheim, P. et al. (n.d.). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Royal Society of Chemistry. Available at: [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

-

ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]

-

Millersville University. (n.d.). Exp 2 - Crystallization. Available at: [Link]

-

Zhang, Q. et al. (2025, April 9). Supramolecular docking structure determination of alkyl-bearing molecules. Nature. Available at: [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 3. Supramolecular docking structure determination of alkyl-bearing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Moisture Control for Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

[1]

Core Technical Directive

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is a dual-functional intermediate containing a lipophilic tail (heptyloxy), a reactive ketone, and a hydrolytically sensitive ethyl ester.

While many researchers treat this as a standard organic ester, moisture control is critical not just for purity, but for process viability. The specific danger with this molecule is The Surfactant Effect .

The "Surfactant Effect" (Critical Failure Mode)

Unlike short-chain esters, if moisture hydrolyzes this specific molecule, it forms 5-(4-heptyloxyphenyl)-5-oxovaleric acid .

-

The Head: A polar carboxylic acid.

-

The Tail: A lipophilic heptyloxy-phenyl chain.

-

The Result: You generate a powerful surfactant (soap) in situ.

Consequence: If hydrolysis occurs during workup or synthesis, you will encounter intractable emulsions that prevent phase separation, leading to massive yield loss.

The Degradation Pathway (Visualized)

The following diagram illustrates the moisture-induced failure mode. Note how the introduction of water (

Figure 1: The hydrolytic degradation pathway leading to the "Surfactant Effect," which complicates downstream purification.

Protocol: Synthesis & Handling Controls

This section details how to control moisture during the critical Friedel-Crafts and Esterification stages.

Phase 1: Reagent Preparation

Objective: Eliminate "hidden" water sources before the reaction begins.

| Reagent | Potential Moisture Source | Mitigation Protocol |

| Glutaric Anhydride | Hydrolysis to glutaric acid on surface. | Recrystallize from dry acetic anhydride or sublime if purity <98%. Store in desiccator. |

| (Heptyloxy)benzene | Hygroscopic ether linkage. | Azeotropic drying with Toluene (Rotovap at 50°C) prior to use. |

| AlCl₃ (Catalyst) | Reacts violently with water; generates HCl. | Use only fresh, free-flowing powder. If yellow/clumpy, discard. Weigh in a glovebox or under |

| Ethanol (Solvent) | Absorbs atmospheric moisture. | Use anhydrous grade (≤0.005% water) for the esterification step. Store over 3Å Molecular Sieves. |

Phase 2: The Reaction Environment

Context: The synthesis typically involves a Friedel-Crafts acylation followed by esterification.

Step-by-Step Moisture Exclusion:

-

Glassware Baking: All glassware must be oven-dried at 120°C for >4 hours and assembled hot under a stream of Argon or Nitrogen.

-

The Inert Sweep: Do not just "blanket" the reaction. Maintain a slow, positive pressure sweep of inert gas to carry away any HCl generated, which otherwise attracts moisture.

-

Cannula Transfer: When adding the (heptyloxy)benzene, use a cannula or pressure-equalizing dropping funnel to avoid opening the system to air.

Phase 3: Quenching (The Danger Zone)

Scenario: You have finished the reaction and must quench the Lewis Acid. Risk: Exothermic hydrolysis creates local hot spots that accelerate ester cleavage.

Correct Protocol:

-

Cool the reaction mixture to 0°C .

-

Quench by pouring the reaction mixture into ice/HCl, not the other way around.

-

Immediate Separation: Do not let the organic layer sit in contact with the acidic aqueous layer. Separate immediately to prevent acid-catalyzed hydrolysis of your newly formed ester.

Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: I am seeing a "rag layer" or emulsion during the aqueous workup. What happened?

Diagnosis: You likely have partial hydrolysis. The free acid (5-(4-heptyloxyphenyl)-5-oxovaleric acid) is acting as a soap between your organic solvent and the water. Immediate Fix:

-

Add Saturated NaCl (Brine) to increase the ionic strength of the aqueous phase.

-

If that fails, add a small amount of Methanol (break the surface tension) or filter the mixture through a pad of Celite to remove particulate stabilizers.

-

Do not shake vigorously. Use gentle inversion.

Q2: My yield is low, and NMR shows a broad peak around 11.0 ppm.

Diagnosis: The peak at ~11.0 ppm indicates the carboxylic acid proton. Your esterification was incomplete, or moisture entered the system. Corrective Action:

-

Reprocess: Dissolve the crude material in anhydrous Ethanol with a catalytic amount of

or p-TsOH. Reflux with a Dean-Stark trap (or 3Å sieves in the vapor path) to drive the equilibrium toward the ester.

Q3: Can I use molecular sieves directly in the reaction flask?

Answer:

-

For Friedel-Crafts: NO. Aluminum chloride (

) can clog the pores of the sieves or react with the binder, ruining the catalyst. -

For Esterification: YES. Adding activated 3Å molecular sieves to the ethanol/acid mixture is highly recommended to scavenge water produced during the reaction (

).

Workflow Decision Tree

Use this logic flow to determine the safety of your current batch based on moisture exposure.

Figure 2: Operational decision tree for pre-reaction checks and post-reaction troubleshooting.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Esterification drying).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of acid-catalyzed ester hydrolysis).

-

BenchChem. (2025).[1] Purification and Synthesis of Nitro/Alkoxy Phenyl Valerates. (General handling of phenyl-oxo-valerate intermediates).

-

Organic Syntheses. (1943). Friedel-Crafts Acylation with Glutaric Anhydride. Org. Synth. Coll. Vol. 2, p. 81. (Foundational chemistry for the 5-oxovalerate scaffold).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.